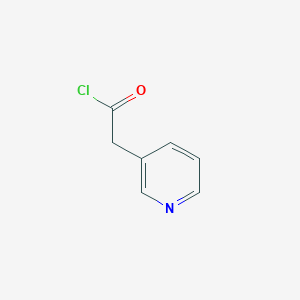

3-吡啶乙酰氯

描述

The compound "2-(Pyridin-3-yl)acetyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their chemical properties, which can provide insights into the behavior of related compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including cycloaddition reactions, cross-coupling reactions, and condensation reactions. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was achieved through inverse-electron-demand Diels-Alder reactions, which were accelerated under microwave conditions . Similarly, the synthesis of metallo-1,2-enedithiolates with pyridine substituents was performed from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and the corresponding metal complexes . These methods could potentially be adapted for the synthesis of "2-(Pyridin-3-yl)acetyl chloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structures of cyclopalladated 2-(4-bromophenyl)pyridine complexes were determined by X-ray diffraction, revealing intermolecular interactions within the crystals . Similarly, the structure of N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride was elucidated using X-ray crystallography and ab initio calculations . These techniques could be employed to analyze the molecular structure of "2-(Pyridin-3-yl)acetyl chloride."

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, they can act as ligands in coordination compounds with metals, as seen in the case of 3-(pyridin-4-yl)acetylacetone with mercury(II) halides . They can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyridazines . Additionally, pyridine derivatives can be involved in oxidation and coupling reactions, such as the one-pot oxidation/Suzuki reaction of aryl chlorides containing hydroxymethyl . These reactions highlight the reactivity of pyridine derivatives, which could be relevant to "2-(Pyridin-3-yl)acetyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and structure. For example, cyclometalated complexes of 2-(4-bromophenyl)pyridine exhibit luminescence under UV irradiation . The solubility, melting points, and boiling points of these compounds can also differ, influencing their applications in various fields. The photophysical properties of metallo-1,2-enedithiolates with pyridine substituents were studied, revealing their potential use in photovoltaic applications . These properties are crucial for understanding the behavior of "2-(Pyridin-3-yl)acetyl chloride" in different environments and for different applications.

科学研究应用

哌啶衍生物的合成

哌啶是设计药物最重要的合成片段之一,在制药行业发挥着重要作用 . 它们的衍生物存在于二十多个药物类别中,以及生物碱中 . 3-吡啶乙酰氯可作为合成这些哌啶衍生物的前体。

h-NPP3靶点的抑制剂

一些与 3-吡啶乙酰氯相关的化合物已被发现是 h-NPP3 靶点的有效抑制剂 . 这表明其在开发针对该酶的药物方面具有潜在的应用。

咪唑并[1,2-a]吡啶的合成

取代的咪唑并[1,2-a]吡啶具有广泛的生物活性,可用作抗菌、抗真菌、抗病毒和抗炎药物 . 3-吡啶乙酰氯可用于合成这些化合物。

吡啶衍生物的席夫碱

带有甲酰基或氨基的吡啶衍生物在适当的底物和最佳条件下进行席夫碱缩合反应,生成席夫碱,其作为灵活的多齿生物活性配体 . 这些席夫碱在药物化学中备受关注,因为它们可以表现出与吡哆醛-氨基酸系统相似的生理效应,而吡哆醛-氨基酸系统在许多代谢反应中被认为非常重要 .

嘧啶衍生物的合成

2-(吡啶-2-基)嘧啶衍生物可以使用 3-吡啶乙酰氯合成 . 这些衍生物在化学和生物学领域的应用潜力巨大。

化学传感器

一些基于吡啶的席夫碱对各种阳离子和阴离子表现出非常强的结合能力,具有独特的光物理性质,可用于离子识别,并广泛用于开发化学传感器,用于各种环境和生物介质中对选择性或特定离子的定性和定量检测 .

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.

Mode of Action

It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of 2-(Pyridin-3-yl)acetyl chloride with its targets could potentially lead to these effects.

Biochemical Pathways

Similar compounds have been found to inhibit collagen synthesis , suggesting that 2-(Pyridin-3-yl)acetyl chloride may also affect pathways related to collagen production and fibrosis.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(Pyridin-3-yl)acetyl chloride.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that 2-(Pyridin-3-yl)acetyl chloride may also have diverse molecular and cellular impacts.

Action Environment

Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of 2-(Pyridin-3-yl)acetyl chloride may also be influenced by the solvent environment.

属性

IUPAC Name |

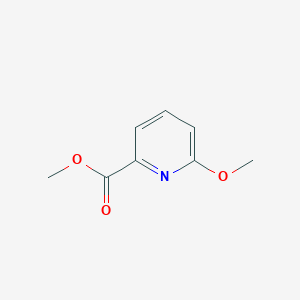

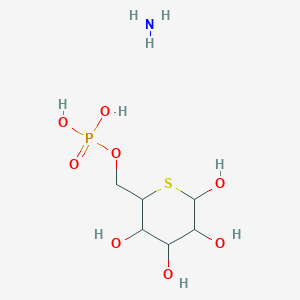

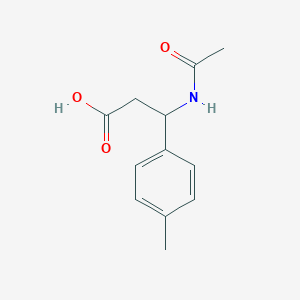

2-pyridin-3-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFMHCTUFZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)